molecular formula C19H14N2O5S2 B2773774 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 683238-10-0

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2773774
CAS RN: 683238-10-0
M. Wt: 414.45
InChI Key: AUZBKALSUZPLAD-VXPUYCOJSA-N
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Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10N2O2S2/c1-11-7-4-3-6 (15 (2,12)13)5-8 (7)14-9 (11)10/h3-5,10H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The country of origin is UA .

Scientific Research Applications

Sigma-Aldrich. “Methylsulfonyl benzene | Sigma-Aldrich.” The Royal Society of Chemistry. “Supplementary Information: Synthesis and photophysical properties of 2-oxo-2H-chromene-3-carboxamide derivatives.”

Mechanism of Action

Mode of Action

It is known that the compound can form corresponding imines when reacted with certain substrates The formation of these imines could potentially influence the activity of certain enzymes or receptors, altering cellular processes

Pharmacokinetics

Its molecular weight suggests that it could potentially be absorbed in the gastrointestinal tract and distributed throughout the body These factors significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

Some related compounds have shown promising insecticidal potentials , suggesting that this compound might also have similar effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s reactions with other substances Additionally, factors such as temperature, pH, and the presence of other compounds can also impact its activity

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c1-21-14-8-7-12(28(2,24)25)10-16(14)27-19(21)20-17(22)13-9-11-5-3-4-6-15(11)26-18(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBKALSUZPLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

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